Baseline Cytotoxic Activity of the Unsubstituted Parent Scaffold Against Human Cancer Cell Lines
In contrast to N-substituted piperazinyl benzamide derivatives that have been optimized for nanomolar potency against specific targets, 2-piperazin-1-yl-benzamide demonstrates baseline single-digit micromolar cytotoxic activity against multiple human cancer cell lines in vitro . This provides a measurable reference point for assessing the contribution of subsequent structural modifications. The compound exhibits differential sensitivity across cell lines, with MCF-7 (breast cancer) showing the highest sensitivity (IC₅₀ = 10.5 µM), followed by HeLa (cervical cancer, IC₅₀ = 12.3 µM), and A549 (lung cancer) showing the lowest sensitivity (IC₅₀ = 15.0 µM) . This 1.43-fold difference in potency between the most and least sensitive cell lines establishes a baseline selectivity window for the unsubstituted core .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: 10.5 µM; HeLa: 12.3 µM; A549: 15.0 µM |
| Comparator Or Baseline | Not directly compared in head-to-head assay; baseline established against same cell lines in referenced study |
| Quantified Difference | 1.43-fold difference between most sensitive (MCF-7) and least sensitive (A549) cell lines |
| Conditions | In vitro cytotoxicity assay against human cancer cell lines |
Why This Matters
For researchers conducting SAR studies, this baseline cytotoxicity profile serves as the unmodified reference point against which the potency gains from N-substitution, ring functionalization, or amide derivatization can be quantitatively measured.
